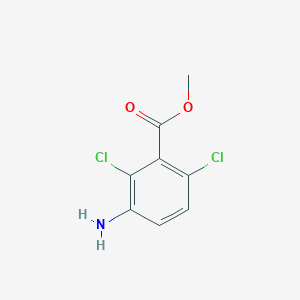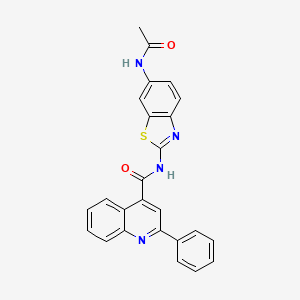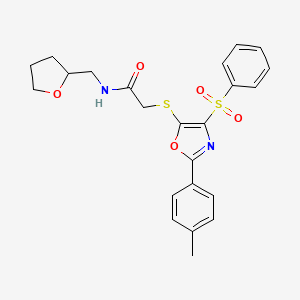
5-Chloroquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloroquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate is a chemical compound that has been used in scientific research for various applications. It is a sulfonate derivative of 5-chloroquinoline, which is a heterocyclic compound that has been extensively studied for its biological activities.
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity and Reaction Pathways
Research on ABTS/PP decolorization assays, which are common for measuring antioxidant capacity, has revealed insights into the reaction pathways of antioxidants, including those of phenolic nature. Some antioxidants can form coupling adducts with radicals, while others undergo oxidation without coupling. These processes and the specific reaction products involved, such as hydrazindyilidene-like and imine-like adducts, are critical for understanding the antioxidant capacity and its implications in food preservation, pharmacology, and environmental remediation (Ilyasov et al., 2020).
Repurposing of Chloroquine-containing Compounds
Chloroquine (CQ) and its derivatives have been extensively studied for their antimalarial effects. Recent research has focused on repurposing these compounds for various infectious and non-infectious diseases, including cancer. The review of patents related to CQ and its derivatives highlights the ongoing efforts to leverage the biochemical properties of these molecules for therapeutic applications beyond their traditional use (Njaria et al., 2015).
Redox Mediators in Organic Pollutant Degradation
The application of redox mediators in conjunction with oxidoreductive enzymes has shown promise in the degradation of recalcitrant organic pollutants. These mediators enhance the efficiency of enzymatic degradation, potentially offering a viable approach for the remediation of polluted industrial wastewater. The exploration of such enzymatic treatments could be relevant for compounds structurally similar to the one , especially in environmental science and engineering contexts (Husain & Husain, 2007).
Nutraceutical and Food Additive Applications
Studies on chlorogenic acid, a phenolic compound, illustrate the dual role of certain molecules as both nutraceuticals for managing metabolic syndrome and food additives with antimicrobial and antioxidant properties. This suggests potential applications for similar compounds in food science, dietary supplement formulation, and therapeutic interventions for metabolic health (Santana-Gálvez et al., 2017).
Analytical Methods for Antioxidant Activity Determination
Research on methods for determining antioxidant activity provides a framework for assessing the antioxidant capacity of various compounds, including potential applications for the compound . Techniques such as ORAC, HORAC, and DPPH tests offer insights into the antioxidant properties, which are crucial for applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
(5-chloroquinolin-8-yl) 4-methyl-5-propan-2-yl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO4S/c1-5-11-27-20-12-15(4)17(14(2)3)13-21(20)29(25,26)28-19-9-8-18(23)16-7-6-10-24-22(16)19/h6-10,12-14H,5,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDWOIHUHOEMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2512947.png)
![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide](/img/structure/B2512948.png)
![4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline](/img/structure/B2512949.png)
![N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2512950.png)
![1-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2512951.png)
![Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate](/img/structure/B2512953.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2512954.png)




![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2512961.png)
![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2512964.png)
